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Foreword: The Architectural Blueprint of a Molecule
In the realm of drug discovery and materials science, understanding the three-dimensional

architecture of a molecule is not merely an academic exercise; it is the foundational blueprint

upon which function is built. For researchers, particularly those in drug development, the crystal

structure of a compound provides unparalleled insights into its behavior, from intermolecular

interactions that govern its solid-state properties to the precise conformation that dictates its

binding affinity with a biological target. This guide focuses on 5-Methyl-3-phenylisoxazole-4-

carboxylic acid, a member of the versatile isoxazole family of heterocycles. Isoxazole

derivatives are recognized for a wide spectrum of biological activities, including anti-tumor,

antiviral, and anti-inflammatory properties.[1][2][3] The precise arrangement of atoms in the

solid state, elucidated through single-crystal X-ray crystallography, is crucial for establishing

definitive structure-activity relationships (SAR) and enabling rational drug design.[4]

This document is structured to provide not just the crystallographic data but also the scientific

rationale behind the experimental protocols. We will explore the synthesis, crystallization, and

structural analysis of the title compound, offering a holistic view that bridges chemical synthesis

with physical characterization.
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The Isoxazole Scaffold: A Privileged Heterocycle
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen

atoms.[5] This arrangement imparts a unique electronic and structural character, making it a

valuable scaffold in medicinal chemistry. Derivatives of this core are found in numerous

pharmaceuticals, including the COX-2 inhibitor valdecoxib and beta-lactamase-resistant

antibiotics like cloxacillin.[5] The compound of interest, 5-Methyl-3-phenylisoxazole-4-carboxylic

acid, combines this privileged heterocycle with a phenyl ring and a carboxylic acid group,

creating a molecule with significant potential for forming diverse intermolecular interactions that

dictate its crystal packing and, by extension, its physicochemical properties.

Structural Elucidation of 5-Methyl-3-
phenylisoxazole-4-carboxylic acid
The definitive three-dimensional structure of the title compound (C₁₁H₉NO₃) was determined by

single-crystal X-ray diffraction, which remains the gold standard for unambiguous structural

validation.[4]

Molecular Geometry and Conformation
The analysis reveals a non-planar molecular conformation. The phenyl and isoxazole rings are

twisted relative to each other, forming a significant dihedral angle of 56.64 (8)°.[1][2] This

torsion is a critical structural feature, influencing how the molecule presents itself for

intermolecular interactions.

In contrast, the carboxylic acid group is nearly coplanar with the isoxazole ring, as shown by

the minimal C—C—C—O torsion angle of -3.3 (2)°.[1][2] This planarity facilitates the formation

of strong hydrogen bonds, which are a dominant feature of the crystal packing. The bond

lengths and angles within the molecule fall within normal ranges and are comparable to similar

structures in the literature.[1][2]

Crystallographic Data Summary
The crystallographic parameters provide a quantitative description of the crystal lattice. This

data is essential for database deposition and for comparative analysis with related derivatives.
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Parameter Value Reference

Chemical Formula C₁₁H₉NO₃ [1][2]

Molecular Weight 203.19 g/mol [1][2]

Crystal System Monoclinic [1][2]

Space Group P2₁/n [2]

a 11.953 (4) Å [1][2]

b 5.981 (2) Å [1][2]

c 14.142 (5) Å [1][2]

β 105.548 (6)° [1][2]

Volume 974.0 (6) Å³ [1][2]

Z 4 [1][2]

Temperature 273 K [1][2]

R-factor 0.039 [2]

Supramolecular Assembly: A Network of Interactions
The crystal structure is not merely defined by the individual molecule but by its organization into

a three-dimensional lattice. This supramolecular assembly is governed by a hierarchy of non-

covalent interactions.

2.3.1. Hydrogen Bonding
The most prominent interaction is the formation of "head-to-head" dimers through pairs of O—

H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1][2]

This is a classic and robust synthon for carboxylic acids, creating a stable, centrosymmetric

dimer.

2.3.2. Weaker Interactions
These dimers are further linked into a three-dimensional network by a combination of weaker

interactions:
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C—H⋯N Hydrogen Bonds: A C—H bond from a methyl group interacts with the nitrogen

atom of a neighboring isoxazole ring.[1][2]

π–π Stacking: The phenyl rings of adjacent dimers engage in π–π stacking interactions, with

a centroid–centroid distance of 3.9614 (17) Å.[1][2]

This network of interactions provides significant stability to the crystal lattice.
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Caption: Key intermolecular interactions in the crystal lattice.

Experimental Protocols: A Self-Validating Workflow
The successful determination of a crystal structure is contingent on a meticulously executed

experimental workflow. Each step is designed to ensure the integrity of the final structural

model.

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic
acid
The synthesis is a two-step process starting from commercially available precursors. The

rationale is to first construct the ethyl ester derivative, which is then hydrolyzed to the desired

carboxylic acid.
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Caption: Synthetic and purification workflow.
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Protocol: Synthesis
Reaction Setup: Combine benzaldehyde oxime (1 mmol), ethyl acetoacetate (2 mmol), and

anhydrous zinc chloride (0.1 mmol) in a 10 ml round-bottomed flask.[1][2]

Rationale (Expertise & Experience):Zinc chloride acts as a Lewis acid catalyst to facilitate

the condensation reaction. Using an excess of ethyl acetoacetate drives the reaction

towards completion. Conducting the reaction solvent-free is an efficient, green chemistry

approach that simplifies workup.

Heating: Gradually heat the mixture to 60°C for approximately one hour.[1][2] Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Rationale:Moderate heating provides the necessary activation energy without causing

decomposition of reactants or products. TLC is a critical in-process control to determine

the point of reaction completion, preventing the formation of byproducts from prolonged

heating.

Isolation of Ester: Cool the mixture to room temperature. Add ethanol and stir for 30 minutes

to precipitate the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1]

Rationale:The ethyl ester product has lower solubility in ethanol compared to the

unreacted starting materials and the catalyst, allowing for its selective precipitation and

initial purification.

Hydrolysis: Treat the isolated ethyl ester with 5% aqueous sodium hydroxide (10 ml) at room

temperature for about 4 hours.[1] Again, monitor completion via TLC.

Rationale:This is a standard saponification reaction. The hydroxide ion attacks the

carbonyl carbon of the ester, leading to hydrolysis to the carboxylate salt. The 4-hour

duration ensures complete conversion.

Acidification and Precipitation: Acidify the reaction mixture with 2N hydrochloric acid. The

carboxylic acid, being insoluble in the acidic aqueous medium, precipitates out.[1]

Final Isolation: Filter the resulting solid to obtain the crude 5-Methyl-3-phenylisoxazole-4-

carboxylic acid.[1]
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Crystallization: The Art of Crystal Growth
Obtaining a single crystal of sufficient quality for X-ray diffraction is often the most challenging

step.[4] The goal is to encourage slow, ordered growth from a supersaturated solution.

Protocol: Crystallization
Solvent Selection: The crude product is recrystallized from hot ethanol.[1]

Rationale (Trustworthiness):An ideal recrystallization solvent is one in which the

compound is sparingly soluble at room temperature but highly soluble at elevated

temperatures. Ethanol fits this profile for the title compound, allowing for the dissolution of

the solid when hot and its controlled precipitation upon cooling, leaving impurities behind

in the solution.

Procedure: Dissolve the crude solid in a minimal amount of boiling ethanol to create a

saturated solution.

Crystal Growth: Allow the solution to cool slowly and undisturbed to room temperature. Slow

cooling is paramount as it allows molecules the time to arrange themselves into a well-

ordered crystal lattice. Rapid cooling often leads to the formation of small, polycrystalline, or

amorphous solids unsuitable for single-crystal analysis.

Isolation: Once crystals have formed, isolate them by filtration. A suitable crystal (typically

>0.1 mm in all dimensions) is selected for analysis.[4]

X-ray Diffraction Analysis
This is a non-destructive technique that provides the ultimate proof of structure.[4]

Protocol: Data Collection and Structure Refinement
Mounting: A single, defect-free crystal is mounted on a goniometer.[4]

Data Collection: The crystal is placed in a beam of monochromatic X-rays and rotated. The

resulting diffraction pattern is recorded on a detector (e.g., a Bruker APEXII CCD area-

detector).[1][4]
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Structure Solution: The collected diffraction data is processed to generate an electron

density map of the crystal.[4] From this map, the positions of the individual atoms are

determined using software like SHELXS97.[1]

Structure Refinement: The initial atomic model is refined against the experimental data using

programs such as SHELXL97 to achieve the best possible fit, resulting in the final, highly

accurate molecular structure.[1]

The Importance of Derivatives
The true power of the isoxazole scaffold lies in its derivatization. The core structure of 5-Methyl-

3-phenylisoxazole-4-carboxylic acid can be readily modified to modulate its properties. For

instance:

Esterification: The carboxylic acid can be converted to various esters (e.g., ethyl 5-methyl-3-

phenylisoxazole-4-carboxylate), which can alter solubility and act as prodrugs.[6]

Amidation: Conversion to amides (e.g., 5-Methyl-3-phenylisoxazole-4-carboxamide)

introduces new hydrogen bond donors and acceptors, significantly changing the crystal

packing and biological interactions.[7]

Aryl Substitution: Modifying the phenyl ring can tune the electronic properties and steric

profile of the molecule, directly impacting its biological activity, as seen in xanthine oxidase

inhibitors.[8]

Each new derivative requires its own full structural characterization. While the core isoxazole

geometry may remain similar, substituent changes can lead to dramatically different crystal

packing (polymorphism), which in turn affects properties like melting point, stability, and

bioavailability.

Conclusion and Future Outlook
This guide has provided a comprehensive overview of the crystal structure of 5-Methyl-3-

phenylisoxazole-4-carboxylic acid, grounded in authoritative experimental data. We have

detailed not only the final structure but also the logical, self-validating protocols for its synthesis

and crystallization. The key takeaway for researchers is the profound link between molecular

conformation, intermolecular interactions, and the resulting three-dimensional crystal lattice.
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Understanding this relationship is fundamental to harnessing the full potential of the isoxazole

scaffold in the development of new therapeutics and functional materials. Future work should

focus on synthesizing a library of derivatives and performing comparative crystallographic

analysis to build a robust, predictive model for the structure-property relationships in this

important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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